(S)-1-Isopentylpyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-Isopentylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with an isopentyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isopentylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Isopentylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde under appropriate conditions.
Substitution: The hydrogen atoms on the pyrrolidine ring can be substituted with different functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or alkylating agents like methyl iodide (CH₃I).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or alkylated pyrrolidine derivatives.
Scientific Research Applications
(S)-1-Isopentylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-Isopentylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors with high specificity, potentially inhibiting or modulating their activity. The pathways involved may include binding to the active site of an enzyme, altering its conformation, and affecting its catalytic activity.
Comparison with Similar Compounds
®-1-Isopentylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.
Proline derivatives: Compounds with similar pyrrolidine rings but different substituents, used in various chemical and biological applications.
Uniqueness: (S)-1-Isopentylpyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact with chiral environments in biological systems makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
(2S)-1-(3-methylbutyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-8(2)5-7-11-6-3-4-9(11)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
YBGMBOVYIQBCBS-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)CCN1CCC[C@H]1C(=O)O |
Canonical SMILES |
CC(C)CCN1CCCC1C(=O)O |
Origin of Product |
United States |
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